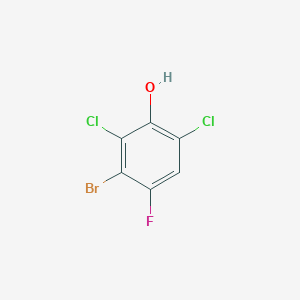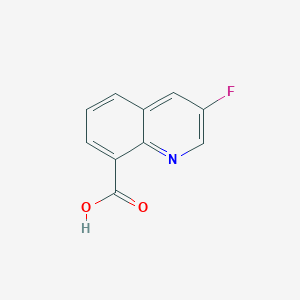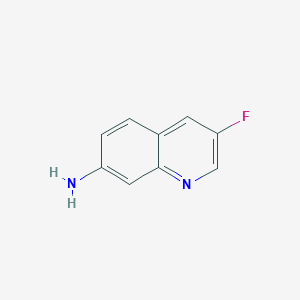![molecular formula C40H32N2 B3028339 9,10-Bis[phenyl(m-tolyl)-amino]anthracene CAS No. 189263-81-8](/img/structure/B3028339.png)
9,10-Bis[phenyl(m-tolyl)-amino]anthracene
Overview
Description
9,10-Bis[phenyl(m-tolyl)-amino]anthracene, also known as 9,10-BPA, is a novel, organic molecule composed of two phenyl rings bound to an anthracene core. It is a synthetic compound and has a wide range of applications in the medical and scientific fields. 9,10-BPA has been used in a variety of research studies and experiments, including those related to cancer, drug delivery, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 9,10-BPA.
Scientific Research Applications
Photocatalysis
- Metal-Free Visible-Light Photocatalysis: A study by Noto et al. (2018) demonstrated that 9,10-bis(di(p-tert-butylphenyl)amino)anthracene serves as a photocatalyst for radical fluoroalkylation under visible light. This highlights its potential in photocatalytic applications.
Semiconductor Research
- Semiconducting Derivatives for Electronic Devices: Hur et al. (2011) studied semiconducting 2,6,9,10-tetrakis(phenylethynyl)anthracene derivatives. Their research, published in Organic Letters, indicates that these derivatives have potential applications in thin-film transistor devices due to their enhanced intermolecular interactions and lower bandgap energy.
Organic Light Emitting Diodes (OLEDs)
- High-Performance Green Host Electroluminescent Materials: A study by Yu et al. (2002) synthesized derivatives of 9,10-bis[phenyl(m-tolyl)-amino]anthracene, demonstrating their use as host emitters in OLEDs. This research points towards its application in advanced display technologies.
Supramolecular Chemistry
- Supramolecular Assembly with Guest Molecules: Sakuraba et al. (2006) conducted a study on the synthesis of 9,10-bis(3,5-dihydroxy-1-phenyl) anthracene-tetrakis β-cyclodextrin, exploring its potential in forming supramolecular assemblies. The study, found in the International Journal of the Society of Materials Engineering for Resources, suggests applications in areas where molecular recognition is crucial.
Fluorescent pH Sensors and Biological Probes
- Aggregation-Induced Emission Characteristics: Lu et al. (2010) synthesized functionalized 9,10-distyrylanthracene derivatives with aggregation-induced emission properties. These derivatives, as mentioned in Langmuir, could be used for pH and biomacromolecule sensing.
Solar Cell Applications
- Solution-Processed Small-Molecule Organic Solar Cells: Silvestri et al. (2010) synthesized extended arylacetylenes including 9,10-bis-{[m,p-bis(hexyloxy)phenyl]ethynyl}-anthracene. According to their research in the Journal of the American Chemical Society, these materials are promising for organic solar cell applications due to their favorable hole-transport properties.
Mechanism of Action
Target of Action
It is known that anthracene-based derivatives, such as this compound, are often used in the field of optoelectronics , suggesting that their targets could be related to light-emitting or light-absorbing molecules or structures.
Mode of Action
9,10-Bis[phenyl(m-tolyl)-amino]anthracene exhibits strong fluorescence . This suggests that its mode of action involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This process is typically associated with the movement of electrons from a ground state to an excited state and back again.
Result of Action
The primary result of the action of this compound is the emission of light, specifically blue emission . This makes it useful in applications that require light emission, such as organic light-emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photophysical properties can be affected by different substituents . Furthermore, its thermal stability can be influenced by the number of substituents .
properties
IUPAC Name |
9-N,10-N-bis(3-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2/c1-29-15-13-21-33(27-29)41(31-17-5-3-6-18-31)39-35-23-9-11-25-37(35)40(38-26-12-10-24-36(38)39)42(32-19-7-4-8-20-32)34-22-14-16-30(2)28-34/h3-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTXHBDTVAIIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



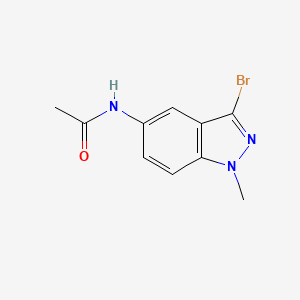
![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
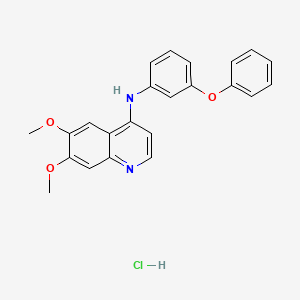

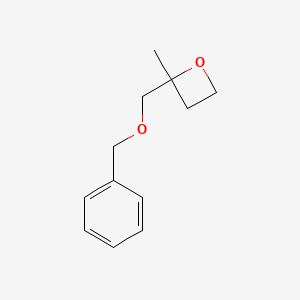
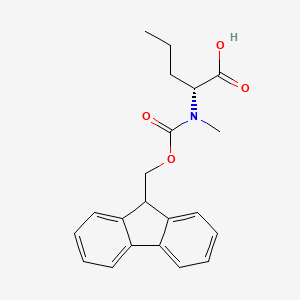
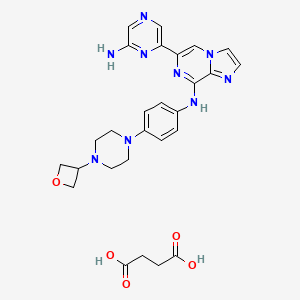
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)
